Enhanced Lipophilicity Without Polarity Penalty Relative to the Des‑Bromo Analog
Introduction of a bromine at the naphthalene 4‑position raises the computed XLogP3 from 2.6 (des‑bromo parent) to 3.3 (4‑bromo target), a Δ of +0.7 log units [1][2]. The topological polar surface area remains unchanged at 20.3 Ų, meaning the gain in lipophilicity is achieved without increasing polarity or introducing an additional hydrogen‑bond donor. This “clean” modulation of physicochemical space is particularly valuable when tuning the permeability of a congeneric series without altering molecular recognition elements.
| Evidence Dimension | Computed lipophilicity (XLogP3) vs. des‑bromo analog |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CID 104184518) |
| Comparator Or Baseline | XLogP3 = 2.6 (CID 745882, 1-(naphthalen-1-yl)pyrrolidin-2-one) |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Values computed by XLogP3 3.0 algorithm as reported in PubChem 2026 release |
Why This Matters
A 0.7 log‑unit increase in lipophilicity typically corresponds to roughly a 5‑fold increase in organic‑phase partitioning, which can translate into improved passive membrane permeability and potentially higher oral bioavailability.
- [1] PubChem Compound Summary for CID 104184518, XLogP3 = 3.3. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 745882, XLogP3 = 2.6. National Center for Biotechnology Information (2026). View Source
